Methyl 2-deoxy-beta-D-alloside 3,4-carbonate
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Overview
Description
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is a specialty compound used primarily in proteomics research. It has the molecular formula C9H14O5 and a molecular weight of 202.20 . This compound is known for its unique structure and properties, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate typically involves the protection of hydroxyl groups followed by selective deprotection and carbonate formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted products, depending on the type of reaction and reagents used .
Scientific Research Applications
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-deoxy-alpha-D-alloside 3,4-carbonate
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
Uniqueness
Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo selective reactions and its role in specific biochemical pathways make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(3aS,4R,6R,7aS)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,9+/m0/s1 |
InChI Key |
CEVALZNMSHYICJ-BMLSCUAFSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@H](CC(=O)O2)[C@@H](O1)CO |
Canonical SMILES |
COC1CC2C(CC(=O)O2)C(O1)CO |
Origin of Product |
United States |
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